molecular formula C17H12ClF2NO3S B10965383 3-chloro-4-(difluoromethoxy)-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide

3-chloro-4-(difluoromethoxy)-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B10965383
M. Wt: 383.8 g/mol
InChI Key: KYEHFJHSTMRRFQ-UHFFFAOYSA-N
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Description

3-chloro-4-(difluoromethoxy)-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class. This compound is characterized by its complex structure, which includes a benzothiophene core, a chloro substituent, a difluoromethoxy group, and a methoxyphenyl group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(difluoromethoxy)-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-halo-thiophene derivative, under the influence of a base and a palladium catalyst.

    Introduction of the Chloro Group: The chloro substituent can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluoromethoxy Group: This step involves the reaction of the benzothiophene intermediate with a difluoromethylating agent, such as difluoromethyl ether, under basic conditions.

    Coupling with 4-Methoxyaniline: The final step involves the coupling of the intermediate with 4-methoxyaniline to form the carboxamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale-up. This involves:

    Optimization of Reaction Conditions: Ensuring that reactions proceed with high yield and purity, often through the use of automated reactors and continuous flow systems.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to achieve the desired purity.

    Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products, and to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(difluoromethoxy)-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The chloro group can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-chloro-4-(difluoromethoxy)-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties may contribute to the performance of products in these areas.

Mechanism of Action

The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to inhibition or activation of biological pathways, resulting in the desired therapeutic effect. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-4-(trifluoromethoxy)-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide
  • 3-bromo-4-(difluoromethoxy)-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 3-chloro-4-(difluoromethoxy)-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide may exhibit unique properties due to the presence of the difluoromethoxy group. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its biological activity and therapeutic potential.

Properties

Molecular Formula

C17H12ClF2NO3S

Molecular Weight

383.8 g/mol

IUPAC Name

3-chloro-4-(difluoromethoxy)-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H12ClF2NO3S/c1-23-10-7-5-9(6-8-10)21-16(22)15-14(18)13-11(24-17(19)20)3-2-4-12(13)25-15/h2-8,17H,1H3,(H,21,22)

InChI Key

KYEHFJHSTMRRFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl

Origin of Product

United States

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